Bis(2-bromobenzyl)amine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of 2-bromobenzaldehyde with benzylamine: Under acidic conditions, 2-bromobenzaldehyde reacts with benzylamine to form bis(2-bromobenzyl)amine.
Reaction of 2-bromobenzyl bromide with benzylamine: 2-bromobenzyl bromide reacts with benzylamine to form bis(2-bromobenzyl)amine, which is then treated with hydrochloric acid to yield bis(2-bromobenzyl)amine hydrochloride.
Industrial Production Methods: The industrial production methods for this compound are similar to the synthetic routes mentioned above, with optimization for large-scale production. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Bis(2-bromobenzyl)amine hydrochloride can undergo nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide under reflux conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzylamines.
Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Proteomics Research: The compound is used in proteomics research to study protein interactions and functions.
Industry:
Material Science: It is used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of bis(2-bromobenzyl)amine hydrochloride involves its interaction with molecular targets through its bromine atoms and amine group. These interactions can influence various biochemical pathways, depending on the specific application. For example, in catalytic reactions, the compound acts as a ligand, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
- Bis(2-chlorobenzyl)amine hydrochloride
- Bis(2-fluorobenzyl)amine hydrochloride
- Bis(2-iodobenzyl)amine hydrochloride
Uniqueness:
- Bromine Atoms: The presence of bromine atoms in bis(2-bromobenzyl)amine hydrochloride makes it unique compared to its chlorinated, fluorinated, and iodinated analogs. Bromine atoms provide distinct reactivity and steric properties, influencing the compound’s behavior in chemical reactions.
Properties
IUPAC Name |
1-(2-bromophenyl)-N-[(2-bromophenyl)methyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br2N.ClH/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16;/h1-8,17H,9-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMULHDKALNZDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=CC=C2Br)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Br2ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80639953 | |
Record name | 1-(2-Bromophenyl)-N-[(2-bromophenyl)methyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80639953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
336615-45-3 | |
Record name | 1-(2-Bromophenyl)-N-[(2-bromophenyl)methyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80639953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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